molecular formula C5H7ClO2 B14720335 2-Oxetanone, 3-(chloromethyl)-3-methyl- CAS No. 13390-74-4

2-Oxetanone, 3-(chloromethyl)-3-methyl-

Cat. No.: B14720335
CAS No.: 13390-74-4
M. Wt: 134.56 g/mol
InChI Key: QQNJXKGKZPZIFW-UHFFFAOYSA-N
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Description

2-Oxetanone, 3-(chloromethyl)-3-methyl- is a heterocyclic organic compound featuring a four-membered oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxetanone, 3-(chloromethyl)-3-methyl- typically involves the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures (around 150°C). This reaction yields the oxetane ring structure, although the process can produce various by-products, including water, potassium chloride, and potassium acetate .

Industrial Production Methods

Industrial production methods for oxetane derivatives often involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as diol cyclization and decarboxylation of cyclic carbonates are also employed to produce oxetane rings .

Chemical Reactions Analysis

Types of Reactions

2-Oxetanone, 3-(chloromethyl)-3-methyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide are used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Acidic or Basic Conditions: Ring-opening reactions often require strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted oxetanes, while oxidation and reduction can produce alcohols, ketones, or other functionalized derivatives .

Scientific Research Applications

2-Oxetanone, 3-(chloromethyl)-3-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxetanone, 3-(chloromethyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Bis(chloromethyl)oxetane
  • 3,3-Bis(azidomethyl)oxetane
  • 2-Methyloxetane
  • 3-Methyloxetane
  • 3-Azidooxetane
  • 3-Nitrooxetane
  • 3,3-Dimethyloxetane
  • 3,3-Dinitrooxetane

Uniqueness

2-Oxetanone, 3-(chloromethyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other oxetane derivatives, it offers a balance of stability and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

13390-74-4

Molecular Formula

C5H7ClO2

Molecular Weight

134.56 g/mol

IUPAC Name

3-(chloromethyl)-3-methyloxetan-2-one

InChI

InChI=1S/C5H7ClO2/c1-5(2-6)3-8-4(5)7/h2-3H2,1H3

InChI Key

QQNJXKGKZPZIFW-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1=O)CCl

Origin of Product

United States

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